REACTION_CXSMILES
|
ClC1N=C(N[C@H]2C3C(=C(F)C=CC=3)OCC2)C([N+:20]([O-:22])=[O:21])=CN=1.ClC1[C:32](Cl)=[CH:31][C:27]2[N:28]=[CH:29][NH:30]C=2C=1.C(=O)([O-])[O-].[K+].[K+].C(#[N:42])C>CCOC(C)=O>[N+:20]([C:32]1[CH:31]=[CH:27][N:28]=[C:29]([NH2:30])[N:42]=1)([O-:22])=[O:21] |f:2.3.4|
|
Name
|
(R)-2-chloro-N-(8-fluorochroman-4-yl)-5-nitropyrimidin-4-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N[C@@H]1CCOC2=C(C=CC=C12)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=CN2)C=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
washed twice with 30 mL portions of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (2% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NC(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |